molecular formula C36H33ClO4Ti+ B1512879 (R,R)-Duthaler-Hafner reagent CAS No. 132068-98-5

(R,R)-Duthaler-Hafner reagent

Cat. No. B1512879
CAS RN: 132068-98-5
M. Wt: 613.0 g/mol
InChI Key: UJLNXJJUKGWDBZ-CRMRIEQBSA-M
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Description

The compound appears to contain several components including Chlorotitanium(1+), cyclopenta-1,3-diene, and a complex organic structure [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol. Chlorotitanium(1+) is a titanium compound with a positive charge. Cyclopenta-1,3-diene is a type of hydrocarbon with a five-membered ring and two double bonds . The organic structure seems to contain a dioxolane ring, which is a type of ether, and diphenylmethanol groups, which are aromatic compounds with a hydroxyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require advanced organic chemistry techniques. For instance, the synthesis of highly functionalized 1,3-dienes can be achieved by employing cyclopropenes as C4 units in the presence of a rhodium catalyst .

Scientific Research Applications

Organometallic Complexes in Catalysis

Organometallic complexes, such as those involving titanium, are pivotal in catalysis, particularly in polymerization reactions. For instance, dimeric diphenyl cyclopentadienyl–phenoxyoxochlorotitanium(IV) complexes have been synthesized with high yields and characterized for their catalytic activities in ethene polymerization, producing polyethylenes with moderate molecular weights and melting temperatures (Zhang Yue-tao et al., 2005). This illustrates the potential role of similar organometallic complexes in industrial applications, particularly in the production of polymers.

Cyclopentadiene Derivatives in Organic Synthesis

Photoluminescent Properties

Cyclopentadiene derivates also exhibit interesting photoluminescent properties, which are tunable by modifying substituent groups. A study on aryl-substituted cyclopentadiene derivatives demonstrated solvent-dependent fluorescence emissions and aggregation-induced emission enhancement (AIEE) characteristics (Xiangdong Zhang et al., 2013). This highlights the potential of such compounds in optoelectronic devices, sensors, and bioimaging applications.

properties

CAS RN

132068-98-5

Molecular Formula

C36H33ClO4Ti+

Molecular Weight

613.0 g/mol

IUPAC Name

chlorotitanium(1+);cyclopenta-1,3-diene;[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

InChI

InChI=1S/C31H28O4.C5H5.ClH.Ti/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26;1-2-4-5-3-1;;/h3-22,27-28H,1-2H3;1-5H;1H;/q-2;;;+4/p-1/t27-,28-;;;/m1.../s1

InChI Key

UJLNXJJUKGWDBZ-CRMRIEQBSA-M

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[O-])C(C4=CC=CC=C4)(C5=CC=CC=C5)[O-])C.[CH]1[CH][CH][CH][CH]1.Cl[Ti+3]

SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C.[CH-]1C=CC=C1.Cl[Ti+]

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[O-])C(C4=CC=CC=C4)(C5=CC=CC=C5)[O-])C.[CH]1[CH][CH][CH][CH]1.Cl[Ti+3]

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-Duthaler-Hafner reagent
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(R,R)-Duthaler-Hafner reagent
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(R,R)-Duthaler-Hafner reagent
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Reactant of Route 6
(R,R)-Duthaler-Hafner reagent

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